Dilaurylglycerosulfate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C27H56O6S |

|---|---|

分子量 |

508.8 g/mol |

IUPAC 名称 |

2,3-didodecoxypropyl hydrogen sulfate |

InChI |

InChI=1S/C27H56O6S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,28,29,30) |

InChI 键 |

YRGBJPWCSAZWNR-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCOCC(COS(=O)(=O)O)OCCCCCCCCCCCC |

产品来源 |

United States |

Foundational & Exploratory

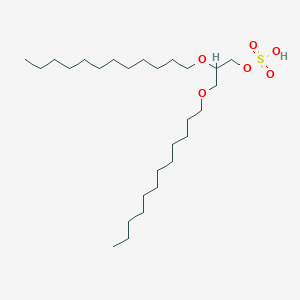

Dilaurylglycerosulfate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of dilaurylglycerosulfate. It also outlines its primary application as a co-emulsifier in diagnostic assays and presents a generalized experimental protocol for its use.

Molecular Structure and Chemical Formula

This compound is an anionic surfactant with the chemical formula C27H56O6S . Its structure consists of a central glycerol (B35011) backbone. Two lauryl (dodecanoyl) fatty acid chains are attached to the primary alcohol positions (sn-1 and sn-3) of the glycerol via ester bonds. A sulfate (B86663) group is esterified to the secondary alcohol position (sn-2), conferring the molecule's anionic and hydrophilic properties. This specific arrangement is chemically named 1,3-dilauroyl-2-glycerosulfate.

Caption: Molecular structure of 1,3-Dilauroyl-2-glycerosulfate.

Physicochemical and Quantitative Data

This compound is a white powder that functions as a co-emulsifier. Its amphiphilic nature, with a hydrophobic region composed of the two lauryl chains and a hydrophilic region consisting of the sulfate group, allows it to reduce surface tension and facilitate the formation of emulsions.

| Property | Value | Reference |

| Chemical Formula | C27H56O6S | [1] |

| Molecular Weight | 508.8 D | [1] |

| Appearance | White powder | [1] |

| Purity (from Carbon) | ≥90% | [1] |

| Carbon Content | ≥57.3% | [1] |

| Hydrogen Content | ≥10.0% | [1] |

| Water Content (K. Fischer) | ≤5% | [1] |

Synthesis

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, the general chemical approach involves a two-step process. First, the sn-1 and sn-3 hydroxyl groups of glycerol are esterified with lauric acid to form 1,3-dilauroylglycerol. In the second step, the remaining hydroxyl group at the sn-2 position is sulfated using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex. This is followed by purification to remove unreacted reagents and byproducts.

Applications and Experimental Protocols

The primary application of this compound is as a co-emulsifier in diagnostic tests for the determination of lipase (B570770) activity.[2]

Experimental Protocol: General Lipase Activity Assay

This protocol describes a generalized method for using this compound in a colorimetric lipase assay.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as Tris-HCl, at the optimal pH for the lipase being assayed (e.g., pH 8.0-9.0 for pancreatic lipase).

-

Substrate Solution: Dissolve a chromogenic lipase substrate (e.g., 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester) in an appropriate organic solvent (e.g., dimethyl sulfoxide (B87167) or ethanol).

-

This compound Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the millimolar range.

-

Lipase Standard: Prepare a series of known concentrations of a purified lipase to generate a standard curve.

-

Sample: Prepare the biological sample (e.g., serum, plasma) to be tested. It may require dilution in the assay buffer.

2. Assay Procedure:

-

Prepare Substrate Emulsion: In a suitable vessel, combine the assay buffer, the this compound solution, and any necessary cofactors (e.g., colipase, calcium chloride). Add the substrate solution while vortexing or sonicating to form a stable, milky emulsion.

-

Reaction Setup: In a 96-well microplate or cuvettes, add the substrate emulsion.

-

Initiate Reaction: Add the lipase standard, sample, or a blank (assay buffer) to the appropriate wells/cuvettes to start the reaction.

-

Incubation and Measurement: Incubate the reaction at a constant temperature (e.g., 37°C). Measure the increase in absorbance at the appropriate wavelength for the chromogenic product at regular intervals using a microplate reader or spectrophotometer.

3. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each standard and sample from the linear portion of the absorbance vs. time plot.

-

Subtract the rate of the blank from all readings.

-

Plot the rate of reaction for the lipase standards against their known concentrations to create a standard curve.

-

Determine the lipase activity in the sample by interpolating its rate of reaction on the standard curve.

Caption: General workflow for a lipase assay using this compound.

Signaling Pathways

Currently, there is no scientific literature to suggest that this compound has a role in biological signaling pathways. Its design and application are primarily for in vitro diagnostic use as a synthetic surfactant.

References

An In-depth Technical Guide to the Synthesis and Purification of Dilaurylglycerosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of Dilaurylglycerosulfate. The procedures outlined are based on established principles of organic chemistry and analogous lipid modifications, offering a robust framework for its preparation in a laboratory setting. This document details the synthetic pathway, purification strategies, and the necessary analytical techniques for characterization.

Introduction

This compound is a sulfated diacylglycerol of interest for various biochemical and pharmaceutical applications. Its amphiphilic nature, combining the hydrophobic dilauryl glycerol (B35011) backbone with a charged sulfate (B86663) headgroup, suggests its potential utility as a surfactant, emulsifier, or in the formulation of lipid-based drug delivery systems. This guide delineates a plausible and detailed multi-step synthesis and purification scheme to obtain this target molecule with high purity.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in two primary stages: first, the regioselective synthesis of the 1,2-dilauryl-sn-glycerol precursor, followed by the sulfation of the primary hydroxyl group.

Synthesis of 1,2-dilauryl-sn-glycerol

A key challenge in the synthesis of 1,2-diacylglycerols is achieving regioselectivity to prevent the formation of the 1,3-isomer. This can be accomplished through the use of a protecting group for the primary hydroxyl at the sn-3 position of glycerol. A common and effective protecting group for this purpose is the trityl group.

The proposed synthetic scheme is as follows:

Caption: Proposed synthesis of 1,2-dilauryl-sn-glycerol.

Experimental Protocol: Synthesis of 1,2-dilauryl-sn-glycerol

-

Protection of the sn-3 Hydroxyl Group:

-

In a round-bottom flask, dissolve sn-glycerol in anhydrous pyridine.

-

Add trityl chloride in a portion-wise manner while stirring at room temperature.

-

The reaction is typically allowed to proceed for 12-16 hours.

-

The reaction mixture is then poured into ice-water and extracted with diethyl ether.

-

The organic layer is washed with a dilute acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-O-Trityl-sn-glycerol.

-

-

Acylation with Lauroyl Chloride:

-

Dissolve the obtained 1-O-Trityl-sn-glycerol in anhydrous pyridine.

-

Cool the solution in an ice bath and add lauroyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

The work-up procedure is similar to the previous step, involving extraction with diethyl ether and washing with dilute acid and bicarbonate solutions to yield 1-O-Trityl-2,3-di-O-lauroyl-sn-glycerol.

-

-

Deprotection of the Trityl Group:

-

Dissolve the tritylated diacylglycerol in a solution of boric acid in trimethyl borate.

-

Heat the mixture under reflux for 1-2 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure 1,2-di-O-lauroyl-sn-glycerol.

-

Sulfation of 1,2-dilauryl-sn-glycerol

The final step is the sulfation of the free primary hydroxyl group of 1,2-dilauryl-sn-glycerol. The sulfur trioxide pyridine complex is a mild and effective reagent for this transformation.[1][2][3][4][5]

Caption: Sulfation of 1,2-dilauryl-sn-glycerol.

Experimental Protocol: Synthesis of this compound

-

Sulfation Reaction:

-

Dissolve 1,2-di-O-lauroyl-sn-glycerol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sulfur trioxide pyridine complex portion-wise to the stirred solution at room temperature.

-

The reaction is typically stirred for 4-6 hours.

-

The reaction is quenched by the slow addition of water.

-

-

Work-up and Isolation:

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a chloroform/methanol mixture and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.

-

Purification of this compound

The purification of the final product is crucial to remove unreacted starting materials, by-products, and any remaining reagents. A multi-step purification strategy is recommended.

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

-

Silica Gel Chromatography:

-

The crude product is first subjected to column chromatography on silica gel.

-

A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with methanol, is used to separate the non-polar impurities and unreacted 1,2-dilauryl-sn-glycerol.

-

-

Ion-Exchange Chromatography:

-

Fractions containing the sulfated product are pooled and further purified by ion-exchange chromatography using a DEAE-cellulose column.[6]

-

The column is equilibrated with a neutral buffer.

-

The sample is loaded, and the column is washed to remove any remaining neutral or weakly bound species.

-

The this compound is eluted using a salt gradient (e.g., ammonium (B1175870) acetate (B1210297) or sodium chloride).

-

-

Final Desalting and Characterization:

-

The salt is removed from the purified product by dialysis or size-exclusion chromatography.

-

The final product is characterized by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and assess its purity.

-

Data Presentation

The following tables summarize the expected materials and representative quantitative data for the synthesis and purification of this compound.

Table 1: Key Reagents and Materials

| Reagent/Material | Purpose | Supplier (Example) |

| sn-Glycerol | Starting material | Sigma-Aldrich |

| Trityl chloride | Protecting group | Acros Organics |

| Lauroyl chloride | Acylating agent | TCI Chemicals |

| Pyridine (anhydrous) | Solvent and base | Fisher Scientific |

| Boric acid | Deprotection reagent | J.T. Baker |

| Trimethyl borate | Solvent for deprotection | Alfa Aesar |

| Sulfur trioxide pyridine complex | Sulfating agent | MilliporeSigma |

| Silica gel (for column chromatography) | Stationary phase | Sorbent Technologies |

| DEAE-cellulose | Ion-exchange resin | Whatman |

Table 2: Representative Reaction Conditions and Expected Outcomes

| Step | Key Parameters | Expected Yield | Purity (Post-step) |

| Synthesis of 1,2-dilauryl-sn-glycerol | |||

| Protection | Room temperature, 12-16 h | ~85-95% | >95% |

| Acylation | 0°C to room temp., 12-16 h | ~80-90% | >95% |

| Deprotection & Purification | Reflux 1-2 h, Column chromatography | ~70-80% | >98% |

| Sulfation | Room temperature, 4-6 h | ~60-75% | Crude |

| Purification of this compound | |||

| Silica Gel Chromatography | Gradient elution | - | Partially purified |

| Ion-Exchange Chromatography | Salt gradient elution | ~80-90% (of loaded) | >99% |

| Overall Yield | ~30-45% | >99% |

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions and scale.

Conclusion

This technical guide provides a detailed and scientifically grounded methodology for the synthesis and purification of this compound. By employing a protecting group strategy for the regioselective synthesis of the 1,2-diacylglycerol precursor, followed by a mild sulfation and a robust two-step chromatographic purification, it is feasible to obtain the target compound with high purity. The provided protocols and diagrams offer a clear roadmap for researchers and professionals in the fields of lipid chemistry and drug development to produce and study this promising molecule.

References

In-depth Technical Guide on Dilaurylglycerosulfate as a Co-emulsifier in Diagnostic Tests

A comprehensive review of available scientific literature and technical documentation reveals a notable absence of specific information regarding the use of Dilaurylglycerosulfate as a co-emulsifier in diagnostic tests. While the principles of emulsion technology and the role of surfactants are well-established in the field of diagnostics, specific data, experimental protocols, and established signaling pathways or workflows for this compound in this application are not publicly available.

This guide, therefore, aims to provide a foundational understanding of the potential role of sulfated glycerides, like this compound, in diagnostic assays by drawing parallels with structurally and functionally similar surfactants. The information presented herein is based on the general principles of surfactant chemistry and its application in diagnostic test development.

Introduction to Emulsifiers in Diagnostic Tests

Emulsifiers are critical components in many diagnostic assays, particularly those involving hydrophobic reagents or requiring the stable suspension of particles. They are amphiphilic molecules, possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) portion. This dual nature allows them to reduce interfacial tension between immiscible liquids, such as oil and water, leading to the formation of stable emulsions. In diagnostics, this is crucial for:

-

Reagent Stability: Ensuring the uniform suspension of hydrophobic antigens, antibodies, or indicator molecules in aqueous buffers.

-

Assay Performance: Facilitating the interaction between reactants by providing a stable reaction environment.

-

Preventing Non-specific Binding: Blocking hydrophobic surfaces on assay components (e.g., microtiter plates, latex beads) to reduce background noise and improve signal-to-noise ratio.

Potential Role and Mechanism of Action of this compound

This compound is a sulfated diglyceride. The sulfate (B86663) group provides a strong hydrophilic head, while the two lauryl (C12) fatty acid chains constitute a significant hydrophobic tail. This structure suggests its potential utility as an effective anionic surfactant and co-emulsifier in diagnostic reagents.

As a co-emulsifier, this compound could potentially contribute to:

-

Enhanced Emulsion Stability: Working in conjunction with a primary emulsifier to create a more robust and stable emulsion. This is often achieved by optimizing the packing of surfactant molecules at the oil-water interface.

-

Control of Particle Size: Influencing the size and size distribution of emulsion droplets or latex particles, which can be critical for the sensitivity and specificity of certain assays.

-

Improved Analyte Presentation: Orienting antigens or antibodies at the surface of an emulsion droplet in a manner that enhances their accessibility for binding.

The logical workflow for the action of a co-emulsifier like this compound in a diagnostic emulsion formulation is depicted below.

Parallels with Other Sulfated Surfactants in Diagnostics

While specific data for this compound is lacking, the function of other anionic sulfated surfactants, such as Sodium Dodecyl Sulfate (SDS), is well-documented in diagnostic applications like latex agglutination tests and lateral flow assays.

-

In latex agglutination tests , surfactants are used to stabilize the suspension of antibody-coated latex particles and to prevent non-specific aggregation. The negative charge from the sulfate group can contribute to electrostatic repulsion between particles, preventing them from clumping in the absence of the target analyte.

-

In lateral flow assays , surfactants are incorporated into buffers to facilitate the smooth and even flow of the sample along the nitrocellulose membrane. They also play a role in preventing the non-specific binding of conjugate-pad reagents to the membrane, thereby reducing background signal.

The general workflow for a latex agglutination test incorporating a sulfated surfactant is illustrated below.

Synthesis of Sulfated Glycerides

The synthesis of sulfated glycerides, such as this compound, would likely follow a multi-step chemical process. A plausible, though not experimentally verified for this specific molecule from the search results, synthetic route is outlined below.

General Experimental Protocol for Synthesis:

-

Protection of Glycerol (B35011): One hydroxyl group of glycerol is protected to ensure selective acylation at the other two positions.

-

Acylation: The two free hydroxyl groups are esterified with lauroyl chloride to form the diglyceride.

-

Deprotection: The protecting group is removed to expose the remaining free hydroxyl group.

-

Sulfation: The free hydroxyl group is sulfated using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex.

-

Purification: The final product, this compound, is purified using techniques like chromatography to remove unreacted starting materials and by-products.

A conceptual diagram illustrating this synthetic pathway is provided.

Quantitative Data and Tables

Due to the absence of specific studies on this compound as a co-emulsifier in diagnostic tests, no quantitative data on its performance characteristics (e.g., critical micelle concentration in assay buffers, optimal concentration for emulsion stability, effect on assay sensitivity/specificity) can be provided at this time. For a comprehensive evaluation, such data would need to be generated through empirical studies.

Conclusion

While this compound possesses the structural characteristics of a potentially effective co-emulsifier for diagnostic applications, a lack of specific research and data prevents a detailed technical analysis of its use. The principles outlined in this guide, based on the known functions of similar sulfated surfactants, provide a theoretical framework for its potential application and a starting point for future research and development in this area. Researchers and drug development professionals are encouraged to conduct empirical studies to determine the specific performance characteristics of this compound in their diagnostic assay systems.

The Role of Dilaurylglycerosulfate in Lipase Determination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester, herein referred to as dilaurylglycerosulfate (DGGR), as a chromogenic substrate for the determination of lipase (B570770) activity. This document details the underlying biochemical principles, comprehensive experimental protocols, and extensive quantitative data to support its application in research and clinical diagnostics.

Introduction to Lipase and the DGGR Substrate

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. The accurate measurement of lipase activity is crucial in various fields, including the diagnosis of pancreatic diseases such as acute and chronic pancreatitis, where elevated lipase levels are a key indicator.[1][2][3][4]

This compound (DGGR) is a highly specific chromogenic substrate designed for the kinetic colorimetric determination of pancreatic lipase activity.[1][2][5][6] Its specificity is enhanced by the inclusion of cofactors such as colipase and bile salts in the assay, which selectively activate pancreatic lipase over other lipolytic enzymes.[2]

Principle of the DGGR-Based Lipase Assay

The determination of lipase activity using DGGR is based on a two-step enzymatic and subsequent spontaneous reaction. In the presence of pancreatic lipase and essential cofactors, DGGR is hydrolyzed, leading to the formation of a colored product that can be measured spectrophotometrically.

The reaction sequence is as follows:

-

Enzymatic Hydrolysis: Pancreatic lipase, in the presence of colipase, bile acids (desoxycholate and taurodesoxycholate), and calcium ions, catalyzes the cleavage of the DGGR substrate. This reaction yields 1,2-O-dilauryl-rac-glycerol and an unstable intermediate, glutaric acid-(6'-methylresorufin) ester.[1][3][4][5]

-

Spontaneous Decomposition: The glutaric acid-(6'-methylresorufin) ester intermediate is unstable in an alkaline environment and spontaneously decomposes into glutaric acid and methylresorufin.[1][5][6]

-

Colorimetric Detection: Methylresorufin is a red-purple chromophore with a maximum absorbance at approximately 578-580 nm.[2][5][7] The rate of increase in absorbance at this wavelength is directly proportional to the lipase activity in the sample.[1][5]

Below is a diagram illustrating the reaction pathway of the DGGR lipase assay.

Quantitative Data and Performance Characteristics

The DGGR lipase assay has been validated in numerous studies, demonstrating excellent analytical performance. The following tables summarize key quantitative data from validation studies, primarily in canine and feline models, which are highly relevant for preclinical research and veterinary diagnostics.

Table 1: Assay Performance and Validation Parameters

| Parameter | Value | Species | Reference |

| Linearity | 8 - 2792 U/L | Canine | [3][8][9] |

| Up to 300 U/L (dilution recommended above) | Human | [4] | |

| Within-Run CV | < 3% | Canine | [3][8][9] |

| Within-Day CV | < 3% | Canine | [3][8][9] |

| Day-to-Day CV | ≤ 14% | Canine | [3][8][9] |

| Reference Interval | 8 - 120 U/L | Canine | [3][8][9] |

| ≤ 38 U/L | Human | [1] | |

| 0 - 35 U/L | Feline | [10] | |

| Analytical Range | 5.0 - 250 U/L | Human | [1] |

CV: Coefficient of Variation

Table 2: Diagnostic Sensitivity and Specificity for Pancreatitis

| Assay | Sensitivity | Specificity | Species | Reference |

| DGGR Assay | 93% | 53% | Canine | [3][8][9] |

| 1,2-Diglyceride Assay | 60% | 73% | Canine | [3][8][9] |

| DGGR Assay (>245 IU/L) | Poor | Excellent | Canine (Acute Pancreatitis) | [11][12][13] |

| Spec cPL (>400 µg/L) | Poor | Excellent | Canine (Acute Pancreatitis) | [11][12][13] |

Spec cPL: Specific canine pancreatic lipase immunoreactivity assay

Table 3: Interference Studies

| Substance | Concentration | Effect | Reference |

| Hemoglobin | Up to 150 mg/dL | No significant interference | [5] |

| Up to 500 mg/dL | No significant interference | [1] | |

| Bilirubin | Up to 20 mg/dL | No significant interference | [5] |

| Up to 60 mg/dL | No significant interference | [1] | |

| Triglycerides (Lipemia) | > 300 mg/dL | Negative interference (reduces activity) | [5] |

| Up to 300 mg/dL | No significant interference | [1][10] |

Experimental Protocols

This section provides a detailed methodology for the determination of lipase activity using the DGGR substrate. The protocol is based on commercially available assay kits and can be adapted for use with automated analyzers or manual spectrophotometers.

Reagent Composition

The assay typically involves two main reagents:

-

Reagent 1 (R1 - Buffer):

-

Reagent 2 (R2 - Substrate):

Specimen Handling and Preparation

-

Specimen Type: Serum or heparinized plasma is preferred.[2][5] Avoid anticoagulants such as EDTA, oxalate, or citrate (B86180) as they can chelate calcium and inhibit lipase activity.[2]

-

Stability: Lipase in serum is stable for up to 7 days at 2-8°C and for longer periods when frozen at -20°C.[5] It is recommended to separate serum from cells within 2 hours of collection.[2]

-

Sample Preparation: Serum or plasma samples can often be used directly or diluted with normal saline if lipase activity is expected to be above the linear range of the assay.[4]

Manual Assay Procedure

The following is a generalized manual procedure. Specific volumes and timings may need to be optimized based on the specific reagent kit and spectrophotometer used.

-

Reagent Preparation: Ensure both R1 and R2 are at the reaction temperature (typically 37°C) and are ready to use. Gently swirl the R2 vial before use as it is a micro-emulsion.[5]

-

Reaction Setup:

-

Pipette the specified volume of R1 into a cuvette.

-

Add the sample (serum, plasma, or control) to the cuvette and mix gently.

-

Pre-incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.[2]

-

-

Initiate Reaction:

-

Add the specified volume of R2 to the cuvette to start the reaction.

-

Mix gently by inversion.

-

-

Spectrophotometric Measurement:

-

Calculation:

-

Calculate the mean change in absorbance per minute (ΔA/min).

-

Lipase activity (U/L) is calculated using the following formula: Activity (U/L) = (ΔA/min_sample - ΔA/min_blank) x Factor The factor is derived from the molar extinction coefficient of methylresorufin and the assay volumes, and is often provided in the reagent kit insert or determined using a calibrator.

-

A one-unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of methylresorufin from the substrate per minute at 37°C.[5]

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical DGGR lipase assay workflow.

Conclusion

The use of this compound (DGGR) as a substrate provides a rapid, sensitive, and reliable method for the determination of pancreatic lipase activity. The high specificity of the assay, conferred by the inclusion of colipase and bile salts, makes it a valuable tool in both clinical diagnostics and preclinical research. The robust performance characteristics, including good linearity and precision, further underscore its utility. This technical guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of the DGGR lipase assay in a laboratory setting. Researchers and drug development professionals can leverage this methodology for high-throughput screening of lipase inhibitors, characterization of pancreatic function, and other applications where accurate lipase measurement is critical.

References

- 1. sorachim.com [sorachim.com]

- 2. bioactiva.com [bioactiva.com]

- 3. Validation and diagnostic efficacy of a lipase assay using the substrate 1,2-o-dilauryl-rac-glycero glutaric acid-(6' methyl resorufin)-ester for the diagnosis of acute pancreatitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioresearch.com.jo [bioresearch.com.jo]

- 5. linear.es [linear.es]

- 6. medichem-me.com [medichem-me.com]

- 7. researchgate.net [researchgate.net]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. biosystems.global [biosystems.global]

- 11. Validation of a commercial 1,2-o-dilauryl-rac-glycero glutaric acid-(6’-methylresorufin) ester lipase assay for diagnosis of canine pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of a commercial 1,2-o-dilauryl-rac-glycero glutaric acid-(6'-methylresorufin) ester lipase assay for diagnosis of canine pancreatitis. [repository.cam.ac.uk]

- 13. researchgate.net [researchgate.net]

Dilaurylglycerosulfate: A Technical Guide for Diagnostic Assays

Introduction

Dilaurylglycerosulfate (DLGS) is an anionic surfactant belonging to the family of sulfated monoglycerides. Its molecular structure, featuring a hydrophilic sulfate (B86663) group attached to a glycerol (B35011) backbone and two hydrophobic lauryl (C12) chains, suggests its potential as a potent detergent for use in various diagnostic and life science applications. Anionic detergents are critical components in many diagnostic assays, playing key roles in cell lysis, protein solubilization, prevention of non-specific binding, and modulation of enzyme activities. This technical guide provides an in-depth overview of the theoretical properties, potential applications, and hypothetical experimental protocols for the use of DLGS as a detergent in diagnostic assays, aimed at researchers, scientists, and drug development professionals.

Core Properties of Anionic Surfactants for Diagnostic Assays

The utility of a detergent in a diagnostic assay is primarily determined by its physicochemical properties. While specific data for DLGS is unavailable, we can infer its likely characteristics based on its structure and comparison with other anionic surfactants.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles.[1][2] This is a crucial parameter as many detergent properties, such as solubilization capacity, change significantly above the CMC. The presence of two lauryl chains in DLGS would likely result in a lower CMC compared to single-chain surfactants like SDS, indicating a higher efficiency in forming micelles.

Protein Denaturation and Solubilization

Anionic surfactants like SDS are known for their strong protein-denaturing capabilities.[3][4][5][6][7] DLGS, with its two hydrophobic tails, is expected to interact strongly with the hydrophobic cores of proteins, leading to the disruption of their tertiary and secondary structures. This property is highly valuable for applications requiring complete protein solubilization, such as in immunoassays for the detection of intracellular antigens or in sample preparation for electrophoretic analysis. However, for assays requiring the preservation of protein structure and function (e.g., enzyme activity assays), the concentration of DLGS would need to be carefully optimized, likely used at sub-micellar concentrations.

Interaction with Biological Membranes

The amphipathic nature of DLGS allows it to readily intercalate into and disrupt biological membranes. This is a key function for cell lysis to release intracellular components for analysis in diagnostic assays. The efficiency of lysis will depend on the concentration of DLGS, the cell type, and the composition of the lysis buffer.

Data Presentation: Comparative Properties of Anionic Detergents

The following table summarizes the known properties of common anionic detergents and provides a hypothetical, extrapolated profile for this compound.

| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Deoxycholate (SDC) | Hypothetical this compound (DLGS) |

| Chemical Structure | Single C12 alkyl chain with a sulfate head group | Steroid-based with a carboxylate head group | Two C12 alkyl chains on a glycerol backbone with a sulfate head group |

| Critical Micelle Concentration (CMC) | ~8.2 mM (0.24%)[1] | ~2-6 mM (0.08-0.25%) | Estimated: 0.1-1 mM (0.005-0.05%) |

| Aggregation Number | ~62 | 2-10 | Estimated: >100 |

| Denaturing Ability | Strong | Moderate | Hypothesized: Very Strong |

| Dialyzable | Yes | Yes | Hypothesized: Slower than SDS due to larger micelle size |

Disclaimer: The values for this compound are hypothetical and require experimental verification.

Experimental Protocols

The following are hypothetical, generalized protocols illustrating how DLGS could be incorporated into common diagnostic assays. These protocols must be optimized for each specific application.

Cell Lysis for Immunoassays (e.g., ELISA)

Objective: To release intracellular antigens for detection by antibodies.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (DLGS) stock solution (10% w/v in water)

-

Protease inhibitor cocktail

Procedure:

-

Prepare a lysis buffer containing 1% DLGS, 1x PBS, and 1x protease inhibitor cocktail.

-

Wash cultured cells twice with ice-cold PBS.

-

Add the DLGS lysis buffer to the cell pellet (e.g., 100 µL per 1 million cells).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the solubilized proteins for use in the immunoassay.

Blocking Buffer for Reduced Non-Specific Binding

Objective: To block non-specific binding sites on the solid phase of an immunoassay.

Materials:

-

Tris-Buffered Saline (TBS), pH 7.4

-

Bovine Serum Albumin (BSA)

-

This compound (DLGS) stock solution (10% w/v in water)

Procedure:

-

Prepare a blocking buffer consisting of 1x TBS, 1% BSA, and 0.05% DLGS.

-

After coating the microplate wells with the capture antibody and washing, add 200 µL of the DLGS-containing blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the wells with a wash buffer (e.g., TBS with 0.01% DLGS) before adding the sample.

Enzyme Activity Assay with a Membrane-Bound Enzyme

Objective: To measure the activity of a membrane-bound enzyme by solubilizing the membrane without completely denaturing the enzyme.

Materials:

-

Assay buffer specific to the enzyme of interest

-

Substrate for the enzyme

-

This compound (DLGS) stock solution (1% w/v in water)

-

Membrane fraction containing the enzyme of interest

Procedure:

-

Determine the optimal sub-micellar concentration of DLGS that solubilizes the membrane without inactivating the enzyme. This requires a titration experiment.

-

Prepare the reaction mixture containing the assay buffer, substrate, and the optimal concentration of DLGS.

-

Add the membrane fraction to initiate the reaction.

-

Monitor the reaction progress by measuring the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of detergents in diagnostic assays.

Caption: Hypothetical workflow for an ELISA utilizing DLGS.

Caption: Conceptual actions of DLGS below and above its CMC.

Caption: Logical flow of cell lysis using DLGS for analyte detection.

Conclusion

While direct experimental data on this compound for diagnostic assays is currently lacking, its chemical structure as a dual-chain anionic surfactant suggests it could be a highly effective detergent for applications requiring strong solubilization and denaturing properties. Its presumed low CMC may also offer advantages in terms of efficiency. However, for assays that depend on the native conformation of proteins, careful optimization of DLGS concentration will be critical. The information and protocols presented in this guide provide a theoretical framework for researchers to begin exploring the potential of DLGS in their specific diagnostic applications, with the strong recommendation that all parameters be empirically validated.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. nanoscience.com [nanoscience.com]

- 3. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of denaturants on protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Denaturation (biochemistry) - Wikipedia [en.wikipedia.org]

Understanding the Surfactant Properties of Dilaurylglycerosulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilaurylglycerosulfate is an anionic surfactant belonging to the family of sulfated glycerides. Its molecular structure, featuring a hydrophilic sulfate (B86663) group attached to a glycerol (B35011) backbone and two lipophilic lauryl (C12) chains, imparts amphiphilic properties that are of significant interest in various scientific and industrial applications, including diagnostics and potentially drug delivery. This technical guide provides a comprehensive overview of the known and inferred surfactant properties of this compound, detailed experimental protocols for its characterization, and a discussion of its potential applications in drug development.

While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon established principles of surfactant chemistry and data from structurally related compounds to provide a robust framework for its study and application.

Physicochemical Properties

Quantitative data for this compound is not widely available. The following table summarizes its known chemical properties and provides placeholders for key surfactant parameters that would be determined experimentally.

| Property | Value | Reference |

| Chemical Name | 1-Propanol, 2,3-bis(dodecyloxy)-, 1-(hydrogen sulfate) | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 99387-94-7 | [1] |

| Molecular Formula | C27H56O6S | [1] |

| Molecular Weight | 508.795 g/mol | [1] |

| Appearance | Not Available | |

| Solubility | Expected to be soluble in water | [2] |

| Critical Micelle Concentration (CMC) | Not Available | |

| Surface Tension at CMC (γCMC) | Not Available | |

| Hydrophilic-Lipophilic Balance (HLB) | Not Available (Estimated to be in the range of 10-15) | |

| Density | 0.993 ± 0.06 g/cm³ (20 °C, 760 mmHg) | [1] |

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from glycerol. The first step is the etherification of glycerol with dodecyl bromide to form 1,2-dilaurylglycerol, followed by sulfation of the remaining primary hydroxyl group.

Experimental Protocol: Synthesis of this compound

Materials:

-

Glycerol

-

Dodecyl Bromide

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Sulfur trioxide-pyridine complex

-

Anhydrous Dichloromethane (DCM)

-

Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step 1: Synthesis of 1,2-Dilaurylglycerol (Etherification)

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve glycerol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (2.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Slowly add dodecyl bromide (2.0 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 1,2-dilaurylglycerol.

Step 2: Synthesis of this compound (Sulfation)

-

Dissolve the purified 1,2-dilaurylglycerol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

-

Add the sulfur trioxide-pyridine complex (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, if necessary, by a suitable method such as crystallization or chromatography.

Characterization: The structure of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Surfactant Properties and Experimental Protocols

The surfactant properties of this compound are crucial for understanding its behavior in solution and its potential applications. The following sections detail the key surfactant properties and the experimental protocols to determine them.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a fundamental parameter that dictates the onset of many surfactant-based phenomena.

Experimental Protocol: Determination of CMC by Surface Tensiometry

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of the surfactant.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the graph.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. It is useful for selecting surfactants for specific applications like emulsification.

Experimental Protocol: Estimation of HLB by Griffin's Method

For anionic surfactants like this compound, a modified Griffin's method or Davies' method can be used for estimation. However, experimental determination is often more reliable. An experimental approach involves preparing a series of emulsions with a known oil phase and different surfactant blends of known HLB values. The stability of these emulsions is then observed to determine the required HLB for that oil, which corresponds to the HLB of the most stable emulsion.

Calculation of HLB (Davies' Method): HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

For this compound, the group numbers would be assigned as follows:

-

Sulfate group (OSO₃⁻Na⁺): ~38.7

-

Ester group (COO): ~-0.475 per group (though this is an ether linkage, a similar value for the linking oxygen can be used as an approximation)

-

CH₂ group: -0.475 per group

-

CH₃ group: -0.475 per group

A precise calculation is challenging without established group numbers for the specific linkages in this compound.

Applications in Drug Development

The amphiphilic nature of this compound suggests its potential utility in various aspects of drug development, particularly in formulation and delivery.

Solubilization of Poorly Water-Soluble Drugs

Surfactants are widely used to solubilize hydrophobic drugs, enhancing their bioavailability. Above its CMC, this compound can form micelles that can encapsulate lipophilic drug molecules within their hydrophobic core, thereby increasing their apparent solubility in aqueous media.

Formulation of Nanoemulsions and Liposomes

As a co-emulsifier, this compound can be used to stabilize nanoemulsions, which are promising carriers for targeted drug delivery.[1] It can also be incorporated into the lipid bilayer of liposomes to modify their surface properties and stability.

Permeation Enhancement

Anionic surfactants can interact with biological membranes, potentially leading to an increase in their permeability. This property could be harnessed to enhance the absorption of drugs across biological barriers.

Biocompatibility and Toxicity

The biocompatibility of any surfactant intended for pharmaceutical use is of paramount importance. Anionic surfactants, in general, can exhibit some level of toxicity by interacting with cell membranes and proteins. Therefore, a thorough evaluation of the biocompatibility and cytotoxicity of this compound is essential.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a relevant cell line (e.g., Caco-2 for intestinal absorption, HaCaT for dermal application) in appropriate media.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

This compound is an anionic surfactant with a chemical structure that suggests promising surfactant properties. While specific experimental data is scarce, this guide provides a comprehensive framework for its synthesis and characterization based on established methodologies for similar compounds. Its potential applications in drug delivery, particularly in the formulation of poorly soluble drugs, warrant further investigation. A critical aspect of its future development will be a thorough assessment of its biocompatibility and toxicity profile. The detailed protocols and conceptual diagrams presented herein are intended to facilitate and guide future research into the surfactant properties and applications of this compound.

References

Glycerol-Based Surfactants in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of glycerol-based surfactants, their physicochemical properties, and their applications in biochemical research. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed methodologies and insights into the use of these versatile compounds.

Introduction to Glycerol-Based Surfactants

Glycerol-based surfactants are a class of non-ionic surfactants derived from the esterification of glycerol (B35011), a simple polyol, with fatty acids.[1] Their amphiphilic nature, arising from the hydrophilic glycerol head and the lipophilic fatty acid tail, allows them to reduce surface and interfacial tension, making them effective emulsifiers, stabilizers, and solubilizing agents.[2][3] These surfactants are widely utilized in various industries, including pharmaceuticals, cosmetics, and food, due to their biocompatibility, biodegradability, and low toxicity.[4][5] In biochemical research, they are instrumental in a range of applications, from drug delivery and nanoparticle formulation to protein chemistry and cell culture.

Common examples of glycerol-based surfactants include glycerol monostearate (GMS), glycerol monolaurate (GML), and glycerol monooleate (GMO). Polyglycerol esters, formed by the esterification of polyglycerol with fatty acids, represent a broader class with a wide range of hydrophilic-lipophilic balance (HLB) values, allowing for greater versatility in applications.[6][7][8]

Physicochemical Properties of Common Glycerol-Based Surfactants

The functionality of a surfactant is dictated by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles, and the Hydrophile-Lipophile Balance (HLB), an indicator of the surfactant's solubility in water or oil. A low HLB value (typically 3-6) indicates a more lipophilic character, favoring the formation of water-in-oil emulsions, while a high HLB value (8-18) signifies a more hydrophilic nature, suitable for oil-in-water emulsions.[9][10][11]

Below is a table summarizing the physicochemical properties of several common glycerol-based surfactants.

| Surfactant | Molecular Formula | Molecular Weight ( g/mol ) | HLB Value | Critical Micelle Concentration (CMC) |

| Glycerol Monostearate (GMS) | C21H42O4 | 358.56 | 3.8 | 2.40 x 10⁻² - 4.50 x 10⁻² mol/dm³[12][13][14] |

| Glycerol Monolaurate (GML) | C15H30O4 | 274.40 | 5.2[9] | ~1.5 x 10⁻⁴ M |

| Glycerol Monooleate (GMO) | C21H40O4 | 356.54 | 3.8[15] | ~2.5 x 10⁻⁵ M |

| Polyglyceryl-3 Stearate | Varies | Varies | ~9 | Data not readily available |

| Polyglyceryl-5 Oleate | Varies | Varies | ~11.5 | Data not readily available |

| Glyceryl Stearate Citrate | Varies | Varies | ~12 | Data not readily available |

| Polyglycerol Polyricinoleate (PGPR) | Varies | Varies | 4-6 | Data not readily available |

Key Applications and Experimental Protocols

Glycerol-based surfactants are employed in a multitude of biochemical research applications. This section details some of the most significant uses and provides relevant experimental protocols.

Synthesis of Glycerol-Based Surfactants

The synthesis of glycerol-based surfactants can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred due to its specificity and milder reaction conditions.

This protocol describes the lipase-catalyzed esterification of glycerol with lauric acid.

Materials:

-

Glycerol

-

Lauric Acid

-

Immobilized Lipase (B570770) (e.g., Novozym 435)

-

tert-Butanol (B103910) (solvent)

-

Molecular sieves

-

Reaction vessel with temperature control and stirring

-

Vacuum pump

Methodology:

-

Reactant Preparation: In a reaction vessel, combine glycerol and lauric acid in a desired molar ratio (e.g., 2:1 to enhance monoester formation). Add tert-butanol as a solvent to create a homogenous reaction mixture.

-

Enzyme Addition: Add the immobilized lipase to the mixture. The amount of enzyme is typically a percentage of the total substrate weight (e.g., 10% w/w).

-

Reaction Conditions: Heat the mixture to a specific temperature (e.g., 60°C) with constant stirring. To drive the equilibrium towards ester formation, remove the water produced during the reaction using a vacuum or by adding molecular sieves to the reaction setup.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and determining the acid value by titration with a standard solution of potassium hydroxide.

-

Product Isolation and Purification: Once the reaction reaches the desired conversion, the immobilized enzyme is filtered off. The solvent is then removed by evaporation under reduced pressure. The resulting product, primarily glyceryl laurate, can be further purified using techniques like column chromatography to separate mono-, di-, and triglycerides.

PGPR is a complex polymeric ester used extensively as a viscosity-reducing agent. Its synthesis involves the polymerization of both glycerol and ricinoleic acid.[6][16][17][18]

Materials:

-

Glycerol

-

Castor oil fatty acids (ricinoleic acid)

-

Alkaline catalyst (e.g., NaOH or Ca(OH)₂)

-

Reaction flask with stirrer, nitrogen inlet, and a Dean-Stark trap for water removal

Methodology:

-

Polyglycerol Formation: Heat glycerol in the presence of an alkaline catalyst to over 200°C to induce polymerization and form polyglycerol.[6]

-

Polyricinoleic Acid Formation: In a separate reactor, heat castor oil fatty acids to over 200°C to promote interesterification and the formation of polyricinoleic acid.[6]

-

Esterification: Combine the polyglycerol and polyricinoleic acid in the reaction flask. Heat the mixture to around 200°C under a nitrogen sweep while continuously removing the water of reaction using the Dean-Stark trap.[16]

-

Monitoring and Completion: Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined level.[16]

-

Purification: The final product, PGPR, can be used directly or may undergo further purification steps depending on the desired application.

Membrane Protein Extraction and Solubilization

While specific protocols detailing the primary use of simple glycerol-based surfactants for membrane protein extraction are not abundant in the literature, their amphiphilic nature makes them suitable candidates for this application. The general principles of surfactant-based extraction can be applied.

General Workflow for Surfactant-Based Protein Extraction:

References

- 1. Diacylglycerol pathway | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. ijsr.net [ijsr.net]

- 4. Surfactant - Wikipedia [en.wikipedia.org]

- 5. Preparation of bio-based surfactants from glycerol and dodecanol by direct etherification - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. POLYGLYCEROL POLYRICINOLEATE - Ataman Kimya [atamanchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 10. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]

- 11. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. researchgate.net [researchgate.net]

- 15. HLB Calculator - Materials [hlbcalc.com]

- 16. US8101707B2 - Process for the direct manufacture of polyglycerol polyricinoleate - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. prezi.com [prezi.com]

The Pivotal Role of Glycerol Derivatives in Metabolic Homeostasis: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Glycerol (B35011) and its derivatives are central to a multitude of metabolic pathways, acting as critical nodes in the intricate network of cellular energy and lipid homeostasis. This technical guide provides an in-depth exploration of the functions of key glycerol derivatives, including glycerol-3-phosphate, dihydroxyacetone phosphate (B84403), glyceraldehyde-3-phosphate, and acylglycerols. We will delve into their roles in glycolysis, gluconeogenesis, lipogenesis, and cellular signaling. This document presents a compilation of quantitative data, detailed experimental protocols for the analysis of these metabolites and associated enzymes, and visual representations of the pertinent metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

Glycerol, a simple triol, serves as the backbone for a diverse array of molecules that are fundamental to life. Its derivatives are not merely passive structural components but are active participants in a wide range of metabolic processes. From energy production through glycolysis to the synthesis of complex lipids for membrane structure and signaling, glycerol derivatives are at the heart of cellular function. Dysregulation of their metabolism is implicated in numerous diseases, including obesity, type 2 diabetes, and cardiovascular disease, making the enzymes and pathways involved prime targets for therapeutic intervention. This guide aims to provide a detailed technical overview of the core functions of these vital molecules.

Core Glycerol Derivatives and their Metabolic Functions

Glycerol-3-Phosphate (G3P)

Glycerol-3-phosphate (G3P) is a central intermediate that links carbohydrate and lipid metabolism.[1] It is primarily synthesized through two main pathways: the phosphorylation of glycerol by glycerol kinase (GK) and the reduction of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, by glycerol-3-phosphate dehydrogenase (GPDH).[2]

-

Role in Glycolysis and Gluconeogenesis: G3P can be oxidized back to DHAP by GPDH, allowing it to enter the glycolytic pathway to generate ATP or serve as a substrate for gluconeogenesis in the liver and kidneys.[1]

-

Backbone for Glycerolipid Synthesis: G3P is the primary acceptor of fatty acyl-CoAs in the de novo synthesis of glycerolipids. The sequential acylation of G3P leads to the formation of lysophosphatidic acid and then phosphatidic acid, a precursor for both triacylglycerols (TAGs) and phospholipids.[3]

-

The Glycerol-3-Phosphate Shuttle: G3P is a key component of the glycerol-3-phosphate shuttle, a mechanism for transferring reducing equivalents (NADH) from the cytosol to the mitochondrial electron transport chain for oxidative phosphorylation.[2]

Dihydroxyacetone Phosphate (DHAP)

DHAP is a triose phosphate intermediate in the glycolytic pathway.[4] It is formed from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase.[4]

-

Isomerization to Glyceraldehyde-3-Phosphate: DHAP is readily isomerized to glyceraldehyde-3-phosphate (GAP) by triosephosphate isomerase, allowing it to proceed through the energy-yielding phase of glycolysis.[4]

-

Precursor for G3P: As mentioned, DHAP is the direct precursor for the synthesis of G3P, linking glucose metabolism to lipid biosynthesis.[4] Normal plasma concentrations of DHAP in healthy adults are approximately 15.6 µM.[4]

Glyceraldehyde-3-Phosphate (GAP)

Glyceraldehyde-3-phosphate is another key triose phosphate intermediate in glycolysis and is also involved in other metabolic pathways.[5]

-

Central Role in Glycolysis: GAP is oxidized and phosphorylated to form 1,3-bisphosphoglycerate in a crucial energy-conserving step of glycolysis that generates NADH.[5]

-

Pentose (B10789219) Phosphate Pathway: GAP can be utilized in the pentose phosphate pathway, a critical route for the production of NADPH and the precursor for nucleotide biosynthesis.

-

Tryptophan Biosynthesis: In some organisms, GAP is a byproduct in the biosynthesis of the essential amino acid tryptophan.

Monoacylglycerols (MAGs) and Diacylglycerols (DAGs)

MAGs and DAGs are esters of glycerol with one and two fatty acids, respectively. They serve as both intermediates in lipid metabolism and as signaling molecules.

-

Intermediates in Triacylglycerol Synthesis: In the primary pathway for TAG synthesis, G3P is acylated to form lysophosphatidic acid and then phosphatidic acid, which is dephosphorylated to DAG. DAG is then acylated by diacylglycerol acyltransferase (DGAT) to form TAG.[6] An alternative pathway, particularly prominent in the intestine for dietary fat absorption, involves the acylation of monoacylglycerol by monoacylglycerol acyltransferase (MGAT).[6][7]

-

Signaling Molecules: DAG is a well-established second messenger in various signal transduction pathways. It is produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C and activates protein kinase C (PKC).

Glycerophospholipids

Glycerophospholipids are the main components of biological membranes and also participate in signaling. They consist of a glycerol-3-phosphate backbone with fatty acids esterified at the sn-1 and sn-2 positions and a polar head group attached to the phosphate.

-

Membrane Structure: The amphipathic nature of glycerophospholipids drives the formation of the lipid bilayer, providing the structural basis of all cellular membranes.

-

Signaling Precursors: Specific glycerophospholipids, such as phosphatidylinositol, serve as precursors for important signaling molecules like inositol (B14025) triphosphate (IP3) and DAG.

Quantitative Data on Key Enzymes and Metabolites

The following tables summarize key quantitative data for the enzymes and metabolites discussed. These values can vary depending on the organism, tissue, and experimental conditions.

| Enzyme | Substrate(s) | Km | Vmax | Source |

| Glycerol Kinase (GK) | Glycerol | 15 µM | Not specified | [8] |

| ATP | 9 µM | Not specified | [8] | |

| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Glycerol-3-Phosphate | 0.074 mM | Not specified | [9] |

| NAD+ | 0.022 mM | Not specified | [9] | |

| Glycerol-3-Phosphate Acyltransferase (GPAT) | Data not readily available in searched literature | Data not readily available | Data not readily available | |

| Monoacylglycerol Acyltransferase (MGAT) | Data not readily available in searched literature | Data not readily available | Data not readily available | |

| Diacylglycerol Acyltransferase (DGAT1) | Oleoyl-CoA | See note | See note | [10] |

| 1,2-dioleoyl-sn-glycerol | See note | See note | [10] |

Note on DGAT1 kinetics: The initial rates for hDGAT1 with varying diacylglycerol concentrations did not fit the traditional Michaelis-Menten equation but could be fit with an allosteric sigmoidal equation. For oleoyl-CoA, Km and Vmax were determined in the presence of 200 µM 1,2-dioleoyl-sn-glycerol.[10]

| Metabolite | Cellular Compartment | Concentration | Source |

| Glycerol-3-Phosphate (G3P) | Hepatocytes | Sufficient to be a substrate for G3PP at 5 or 25 mM glucose | [11][12] |

| Adipocytes | Derived from glycolysis in the fed state | [13] | |

| Dihydroxyacetone Phosphate (DHAP) | Plasma (Human) | ~15.6 µM | [4] |

| Glyceraldehyde-3-Phosphate (GAP) | Unspecified | ~0.1 µM (as part of a complex with GAPDH) |

Experimental Protocols

Enzymatic Assay for Glycerol Kinase (GK) Activity

This protocol describes a coupled spectrophotometric assay to measure GK activity. The production of ADP by GK is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions, leading to the oxidation of NADH, which can be monitored at 340 nm.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate (B93156) (PEP), 10 U/mL PK, 20 U/mL LDH.

-

Glycerol solution (substrate).

-

Enzyme sample (e.g., cell lysate).

Procedure:

-

Prepare the assay buffer containing all coupling enzymes and substrates except glycerol.

-

Add a defined volume of the enzyme sample to a cuvette containing the assay buffer.

-

Incubate for 5 minutes at 37°C to allow for the consumption of any endogenous ADP.

-

Initiate the reaction by adding the glycerol solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the curve. The rate is proportional to the GK activity.

Enzymatic Assay for Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity

This protocol outlines a colorimetric assay for GPDH activity based on the reduction of a tetrazolium salt.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Glycerol-3-phosphate solution (substrate).

-

NAD+ solution.

-

Phenazine methosulfate (PMS).

-

Nitrotetrazolium blue chloride (NBT).

-

Enzyme sample.

Procedure:

-

Prepare a reaction mixture containing assay buffer, G3P, NAD+, PMS, and NBT.

-

Add the enzyme sample to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 0.1 M HCl).

-

Measure the absorbance of the resulting formazan (B1609692) product at 570 nm.

-

The increase in absorbance is proportional to the GPDH activity.

Mass Spectrometry-Based Analysis of Glycerophospholipids

This protocol provides a general workflow for the extraction and analysis of glycerophospholipids from cultured cells using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Phosphate-buffered saline (PBS), ice-cold.

-

Methanol, Chloroform (B151607), and Water (LC-MS grade).

-

Internal standards (e.g., deuterated lipid standards).

-

LC-MS system equipped with an electrospray ionization (ESI) source.

Procedure:

-

Cell Harvesting: Wash cultured cells with ice-cold PBS and scrape them into a tube. Pellet the cells by centrifugation.

-

Lipid Extraction (Bligh-Dyer Method):

-

Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet, along with internal standards.

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform).

-

Inject the sample onto an appropriate LC column (e.g., a C18 column).

-

Perform a gradient elution to separate the different lipid classes.

-

Detect the eluting lipids using the mass spectrometer in both positive and negative ion modes.

-

Identify and quantify the glycerophospholipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

-

Stable Isotope Tracing of Glycerol Metabolism

This protocol describes a general approach for using stable isotope-labeled glycerol to trace its metabolic fate in vivo.

Materials:

-

Stable isotope-labeled glycerol (e.g., [1,2,3-¹³C₃]glycerol or [²H₅]glycerol).

-

Infusion pump.

-

Blood collection tubes.

-

Gas chromatography-mass spectrometry (GC-MS) or LC-MS system.

Procedure:

-

Tracer Infusion: Administer a primed-continuous intravenous infusion of the stable isotope-labeled glycerol to the subject to achieve a steady-state isotopic enrichment in the plasma.

-

Blood Sampling: Collect blood samples at baseline and at regular intervals during the infusion.

-

Sample Preparation: Separate plasma from the blood samples. Prepare plasma samples for analysis by deproteinization and derivatization (for GC-MS).

-

Mass Spectrometry Analysis: Analyze the isotopic enrichment of glycerol and its downstream metabolites (e.g., glucose) in the plasma samples using GC-MS or LC-MS.

-

Data Analysis: Calculate the rate of appearance (Ra) of glycerol and the fractional contribution of glycerol to gluconeogenesis using appropriate metabolic models and equations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows involving glycerol derivatives.

Caption: Intersection of Glycolysis and Gluconeogenesis.

Caption: Core pathway of de novo lipogenesis.

Caption: A typical experimental workflow for LC-MS-based lipidomics.

Conclusion

The derivatives of glycerol are indispensable players in the orchestration of cellular metabolism. Their strategic positions at the crossroads of major metabolic pathways underscore their importance in maintaining energy and lipid homeostasis. A thorough understanding of their functions, the kinetics of the enzymes that govern their transformations, and the methodologies to study them is crucial for advancing our knowledge in metabolic research and for the development of novel therapeutic strategies against metabolic diseases. This guide provides a foundational resource for professionals in the field, consolidating key information to aid in their research and development endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis | Scilit [scilit.com]

- 3. Novel acyl-coenzyme A:monoacylglycerol acyltransferase plays an important role in hepatic triacylglycerol secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism [frontiersin.org]

- 11. Hepatic glycerol shunt and glycerol-3-phosphate phosphatase control liver metabolism and glucodetoxification under hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. Hepatic glycerol shunt and glycerol-3-phosphate phosphatase control liver metabolism and glucodetoxification under hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Postulated Role of Dilaurylglycerosulfate in Cell Membrane Dynamics

Disclaimer: Direct experimental data on the specific role of Dilaurylglycerosulfate in the formation and dynamic rearrangement of cell membranes is limited in the available scientific literature. This technical guide has been constructed based on the confirmed identity of this compound as a surfactant and the established principles of anionic surfactant interactions with lipid bilayers. Quantitative data and experimental protocols are presented as illustrative examples based on analogous and structurally similar compounds to provide a comprehensive framework for research and development.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an anionic surfactant with the molecular formula C₂₇H₅₆O₆S and a molecular weight of 508.8 D.[1] Its primary documented application is as a co-emulsifier in diagnostic assays for lipase (B570770) determination.[1][2] Structurally, it is comprised of a glycerol (B35011) backbone esterified with two lauryl (dodecyl) fatty acid chains and a sulfate (B86663) group. This amphipathic architecture, featuring a negatively charged hydrophilic head group and two hydrophobic tails, suggests a significant potential for interaction with and modulation of biological cell membranes. This guide delineates the theoretical role of this compound in cell membrane formation and function, drawing parallels from well-characterized anionic surfactants.

Biochemical Properties and Postulated Interactions with Cell Membranes

As a double-chained anionic surfactant, this compound is expected to exhibit distinct interactions with the phospholipid bilayer of cell membranes. Anionic surfactants are known to have pronounced effects on membrane integrity and function.[3][4][5]

-

Insertion into the Lipid Bilayer: The two lauryl chains of this compound would readily partition into the hydrophobic core of the cell membrane. This insertion is thermodynamically favorable, driven by the hydrophobic effect.

-

Disruption of Lipid Packing: The presence of this compound molecules within the bilayer is anticipated to disrupt the ordered arrangement of phospholipids. This can lead to an increase in membrane fluidity and permeability.

-

Membrane Solubilization: At concentrations exceeding its critical micelle concentration (CMC), this compound, like other detergents, would likely lead to the solubilization of the cell membrane, forming mixed micelles and ultimately causing cell lysis.[6] This property is fundamental to the action of many antimicrobial and sclerosing agents.[4]

-

Interaction with Membrane Proteins: The anionic sulfate headgroup can interact with charged residues on membrane proteins, potentially altering their conformation and function.

Quantitative Data Summary

The following tables present illustrative quantitative data based on studies of analogous anionic surfactants, such as sodium dodecyl sulfate (SDS), to provide a framework for the anticipated biophysical properties of this compound.

Table 1: Illustrative Biophysical Properties of Anionic Surfactants

| Property | Illustrative Value Range | Significance in Membrane Interaction | Reference (Analogous Compounds) |

| Critical Micelle Conc. (CMC) | 0.002 - 0.008 mol/L | Concentration at which membrane solubilization is likely to occur. | [7] |

| Effect on Membrane Potential | Induces negative charge | Alters ion gradients and membrane protein function. | [8] |

| Impact on Skin Permeability | Increases permeability | Relevant for transdermal drug delivery applications. | [9] |

Table 2: Illustrative Effects of Anionic Surfactants on Model Lipid Vesicles

| Parameter | Observation with Analogous Surfactants | Implication for this compound Interaction | Reference (Analogous Compounds) |

| Vesicle Leakage (Calcein Assay) | Dose-dependent increase in leakage | Disrupts membrane integrity, leading to loss of contents. | [10][11][12] |

| Change in Membrane Fluidity (DPH) | Increased fluidity | Alters the microenvironment of membrane proteins. | [13] |

| Vesicle Size (Dynamic Light Scat.) | Changes in size distribution | Can indicate vesicle fusion, aggregation, or solubilization. | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of this compound's effects on cell membranes.

This assay quantifies the ability of this compound to disrupt the integrity of lipid vesicles by measuring the release of an encapsulated fluorescent dye.

Materials:

-

Lipids (e.g., POPC, POPE/POPG)

-

Sephadex G-50 column

-

HEPES buffer (pH 7.4)

-

This compound stock solution

-

Fluorometer

Procedure:

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) containing 70 mM calcein in HEPES buffer by lipid film hydration followed by extrusion.

-

Purification: Remove unencapsulated calcein by passing the vesicle suspension through a Sephadex G-50 column equilibrated with HEPES buffer.

-

Assay:

-

Dilute the calcein-loaded vesicles to a final lipid concentration of 30 µM in a cuvette containing HEPES buffer.

-

Add varying concentrations of this compound to the cuvette.

-

Monitor the increase in calcein fluorescence over time at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

-

At the end of the experiment, add Triton X-100 (0.1%) to lyse all vesicles and determine the maximum fluorescence (100% leakage).

-

-

Data Analysis: Calculate the percentage of leakage as a function of this compound concentration and time.

This method assesses changes in membrane fluidity by measuring the ratio of excimer to monomer fluorescence of a lipophilic pyrene (B120774) probe.[14]

Materials:

-